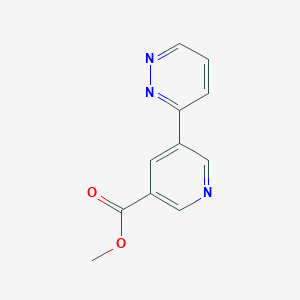
7-(Aziridin-1-yl)-6-methylquinoline-5,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Aziridin-1-yl)-6-methylquinoline-5,8-dione is a heterocyclic compound that features a quinoline core substituted with an aziridine ring and a methyl group. This compound is of interest due to its potential biological activities, including anticancer properties. The presence of the aziridine ring imparts significant strain, making it a reactive intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Aziridin-1-yl)-6-methylquinoline-5,8-dione typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Aziridine Ring: The aziridine ring can be introduced via the reaction of the quinoline derivative with an aziridine precursor. This step often involves the use of a base such as sodium hydride to deprotonate the aziridine precursor, followed by nucleophilic substitution on the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction of the quinoline core can yield dihydroquinoline derivatives.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to ring-opening and the formation of various amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to open the aziridine ring.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various amine derivatives resulting from aziridine ring-opening.
科学的研究の応用
7-(Aziridin-1-yl)-6-methylquinoline-5,8-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anticancer agent due to its ability to form DNA crosslinks.
Medicine: Explored for its potential therapeutic applications in cancer treatment.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 7-(Aziridin-1-yl)-6-methylquinoline-5,8-dione involves the formation of DNA crosslinks, which can inhibit DNA replication and transcription, leading to cell death. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in DNA, resulting in the formation of interstrand and intrastrand crosslinks. This mechanism is similar to that of other aziridine-containing anticancer agents.
類似化合物との比較
Similar Compounds
Mitomycin C: An aziridine-containing compound used as a chemotherapeutic agent.
Porfiromycin: A derivative of mitomycin C with similar anticancer properties.
Azinomycin B: Another aziridine-containing compound with potent anticancer activity.
Uniqueness
7-(Aziridin-1-yl)-6-methylquinoline-5,8-dione is unique due to its specific substitution pattern on the quinoline core, which may impart distinct biological activities and chemical reactivity compared to other aziridine-containing compounds. Its potential for selective DNA crosslinking and anticancer activity makes it a valuable compound for further research and development.
特性
CAS番号 |
64636-54-0 |
|---|---|
分子式 |
C12H10N2O2 |
分子量 |
214.22 g/mol |
IUPAC名 |
7-(aziridin-1-yl)-6-methylquinoline-5,8-dione |
InChI |
InChI=1S/C12H10N2O2/c1-7-10(14-5-6-14)12(16)9-8(11(7)15)3-2-4-13-9/h2-4H,5-6H2,1H3 |
InChIキー |
JNBAQDYPEOZDCW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C2=C(C1=O)C=CC=N2)N3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


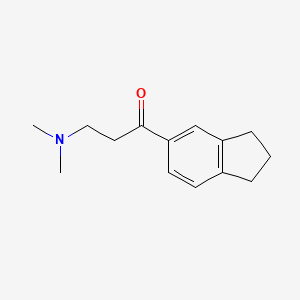

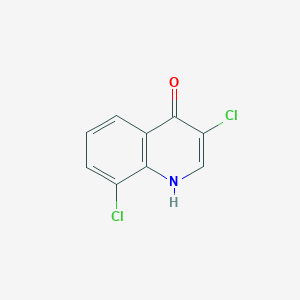
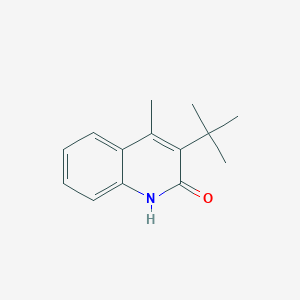

![6-pyridin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11889274.png)

![6-Fluoro-[2,3'-bipyridine]-5'-carboxylic acid](/img/structure/B11889281.png)

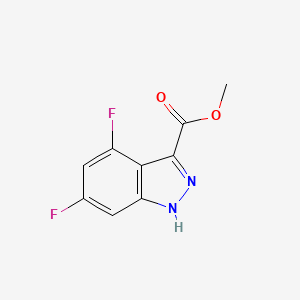
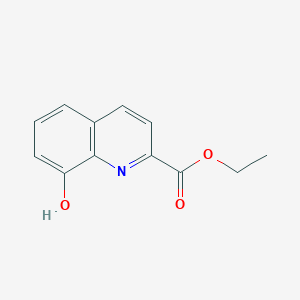
![7'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indoline]](/img/structure/B11889308.png)
